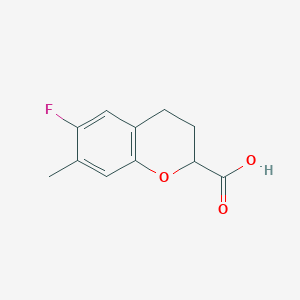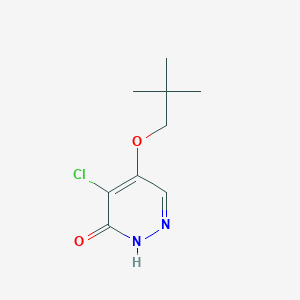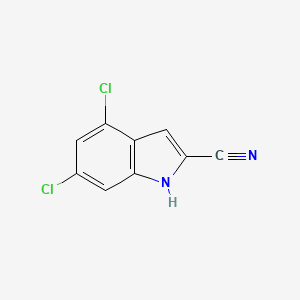
N-(Trimethylsilyl)quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilyl)quinolin-8-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)quinolin-8-amine typically involves the reaction of quinolin-8-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Quinolin-8-amine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilyl)quinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, various amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
N-(Trimethylsilyl)quinolin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of N-(Trimethylsilyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: Lacks the trimethylsilyl group, making it less stable and reactive compared to N-(Trimethylsilyl)quinolin-8-amine.
Trimethylsilyl derivatives of other heterocycles: These compounds share the trimethylsilyl group but differ in their core structure, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the quinoline core and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
114895-35-1 |
|---|---|
Molecular Formula |
C12H16N2Si |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
N-trimethylsilylquinolin-8-amine |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9,14H,1-3H3 |
InChI Key |
ZAVLSYGRNKASAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)




![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)
